molecular formula C9H16N4 B13317206 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine

1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13317206
M. Wt: 180.25 g/mol
InChI Key: MZUFHUDESMCEBD-UHFFFAOYSA-N
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Description

1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine typically involves the alkylation of pyrazole with a pyrrolidine derivative. One common method includes the reaction of 1H-pyrazole with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole
  • 1-(Pyrrolidin-2-yl)-1H-pyrazole
  • 1-(Pyrrolidin-3-yl)-1H-pyrazole

Uniqueness

1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrrolidine and pyrazole rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H16N4/c10-9-3-6-13(11-9)8-7-12-4-1-2-5-12/h3,6H,1-2,4-5,7-8H2,(H2,10,11)

InChI Key

MZUFHUDESMCEBD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=CC(=N2)N

Origin of Product

United States

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